N-Methylhematoporphyrin
Description
N-Methylhematoporphyrin is a methylated derivative of hematoporphyrin, a porphyrin compound historically linked to hemoglobin metabolism. Hematoporphyrin itself is a tetrapyrrole structure with hydroxyethyl and propionic acid side chains, derived from heme degradation. The methylation at the pyrrole nitrogen (N-methylation) alters its physicochemical properties, including solubility, stability, and interaction with biological systems. While hematoporphyrin has been studied for applications in photodynamic therapy (PDT) due to its light-activated reactivity, N-methylation may influence its pharmacokinetics and photodynamic efficiency .
Properties
CAS No. |
80603-53-8 |
|---|---|
Molecular Formula |
C35H40N4O6 |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17,21-pentamethyl-23H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H40N4O6/c1-16-22(8-10-32(42)43)27-14-31-23(9-11-33(44)45)17(2)30(39(31)7)15-29-35(21(6)41)19(4)26(38-29)13-28-34(20(5)40)18(3)25(37-28)12-24(16)36-27/h12-15,20-21,37,40-41H,8-11H2,1-7H3,(H,42,43)(H,44,45) |
InChI Key |
XODXIWOIUCPYKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C(C)O)C(C)O |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C(C)O)C(C)O |
Synonyms |
N-methylhematoporphyrin N-methylhematoporphyrin disodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Porphyrin derivatives share structural similarities but exhibit distinct functional differences based on substituents and metal coordination. Below is a comparative analysis:
Structural and Functional Differences
Electronic and Photochemical Properties
- Absorption Spectra : Hematoporphyrin exhibits a Soret band (~400 nm) and Q-bands (500–650 nm). N-Methylation may redshift these bands slightly due to altered electron density .
- Singlet Oxygen Generation : Hematoporphyrin derivatives produce singlet oxygen (¹O₂) under light exposure, crucial for PDT. Methylation could reduce aggregation, improving ¹O₂ yield .
- Stability : Tetraaryltetrabenzoporphyrins show superior photostability compared to hematoporphyrin derivatives, attributed to rigid aromatic substituents .
Research Findings and Gaps
- Pharmacokinetics : this compound’s lipophilicity may enhance tissue penetration compared to hematoporphyrin, but empirical data are lacking.
- Toxicity : Structural analogs like mesoporphyrin show low acute toxicity, suggesting this compound might share this profile .
- Synthetic Challenges: Methylation of porphyrins requires precise conditions to avoid side reactions, as noted in studies on tetraaryltetrabenzoporphyrins .
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